Propanamide, N-(2-((2-chloro-4-nitrophenyl)azo)-5-((1-methylethyl)amino)phenyl)-
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Overview
Description
Propanamide, N-(2-((2-chloro-4-nitrophenyl)azo)-5-((1-methylethyl)amino)phenyl)- is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. The specific structure of this compound includes a propanamide backbone with various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(2-((2-chloro-4-nitrophenyl)azo)-5-((1-methylethyl)amino)phenyl)- typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-chloro-4-nitroaniline. This involves treating the aniline with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 5-((1-methylethyl)amino)phenyl)propanamide under alkaline conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pH, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of nitroso and nitro derivatives.
Reduction: Reduction of the azo group can yield amines. This is typically achieved using reducing agents such as sodium dithionite or catalytic hydrogenation.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Electrophilic reagents such as bromine or chlorosulfonic acid are used under controlled conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Propanamide, N-(2-((2-chloro-4-nitrophenyl)azo)-5-((1-methylethyl)amino)phenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can target specific biological pathways.
Industry: Utilized in the production of dyes and pigments due to its vivid color properties.
Mechanism of Action
The mechanism of action of this compound largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The azo linkage can undergo metabolic reduction, releasing aromatic amines that can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Propanamide derivatives: Compounds with similar propanamide backbones but different substituents.
Azo compounds: Other azo compounds with different aromatic groups.
Uniqueness
The unique combination of substituents in Propanamide, N-(2-((2-chloro-4-nitrophenyl)azo)-5-((1-methylethyl)amino)phenyl)- imparts specific chemical and physical properties that distinguish it from other similar compounds. Its specific structure allows for unique interactions in both chemical reactions and biological systems, making it a valuable compound for various applications.
Properties
CAS No. |
73157-53-6 |
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Molecular Formula |
C18H20ClN5O3 |
Molecular Weight |
389.8 g/mol |
IUPAC Name |
N-[2-[(2-chloro-4-nitrophenyl)diazenyl]-5-(propan-2-ylamino)phenyl]propanamide |
InChI |
InChI=1S/C18H20ClN5O3/c1-4-18(25)21-17-9-12(20-11(2)3)5-7-16(17)23-22-15-8-6-13(24(26)27)10-14(15)19/h5-11,20H,4H2,1-3H3,(H,21,25) |
InChI Key |
OMWNCRNLGLQYLY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)NC(C)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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